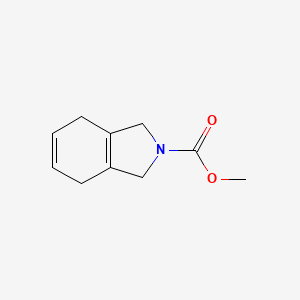

Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate

Vue d'ensemble

Description

“Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate” is a chemical compound that belongs to the class of isoindole derivatives . Isoindole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of isoindole derivatives has been documented in the literature . A versatile synthetic approach has been developed for the synthesis of new isoindole derivatives via the cleavage of ethers from tricyclic imide skeleton compounds . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The structure of new isoindole derivatives has been confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindole derivatives include the Diels–Alder reaction of furan and maleic anhydride . The Fischer indole synthesis of hydrazine using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .Applications De Recherche Scientifique

Molecular Structure Analysis

- Molecular Structures Determination: The molecular structures of compounds related to Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate have been determined using X-ray crystallography and NMR spectroscopy. This provides detailed insights into their chemical structure and properties (Sakhautdinov et al., 2013).

Synthetic Applications

- Synthesis of Functionalized Compounds: The compound has been used in synthetic chemistry, particularly in the formation of functionalized tetrahydropyridines, demonstrating its versatility as a building block in organic synthesis (Zhu et al., 2003).

Biochemical Studies

- Biochemical Detection and Quantification: this compound derivatives have been identified in various foodstuffs, urine, and human milk, indicating their biochemical significance and the need for accurate detection methods (Adachi et al., 1991).

Chemical Reactivity and Mechanisms

- Study of Chemical Reactions: This compound plays a role in studying the mechanisms of various chemical reactions, such as [4 + 3]-annulation and carboxamide group migration (Selvaraj et al., 2019).

Thermolysis and Oxidation Processes

- Investigation of Thermolysis and Autoxidation: Research has been conducted on the thermolysis and autoxidation of compounds structurally similar to this compound, providing insights into their stability and reactivity under various conditions (Kricka & Vernon, 1971).

Conformationally Constrained Derivatives

- Synthesis for Conformation Studies: Derivatives of this compound have been synthesized for use in peptide and peptoid conformation elucidation studies, highlighting its application in structural biology (Horwell et al., 1994).

Reaction Pathway Exploration

- Pathway to Benzazepine Derivatives: Its derivatives have been used to explore reaction pathways leading to benzazepine carboxylic acid, showing its role in complex organic synthesis and reaction mechanisms (Guerrero et al., 2014).

Propriétés

IUPAC Name |

methyl 1,3,4,7-tetrahydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)11-6-8-4-2-3-5-9(8)7-11/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPCDEMIRJYFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC2=C(C1)CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.